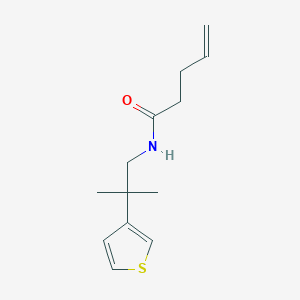
N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Again, while specific reactions involving “N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide” are not available, thiophene derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis and Antinociceptive Activity : N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which include compounds structurally similar to N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide, have been synthesized and studied for their antinociceptive activity. These compounds showed potential in pain management (Shipilovskikh et al., 2020).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Properties : Enaminone derivatives, including those structurally related to this compound, have been explored for their antibacterial and antifungal properties. These compounds showed mild antibacterial activity and were non-cytotoxic (Cindrić et al., 2018).
Anticonvulsant Potential
- Anticonvulsant Evaluation : Some derivatives of this compound have been evaluated for their potential as anticonvulsants. Certain compounds in this class showed promising results in in vivo anticonvulsant activity tests (Siddiqui et al., 2014).
Chemical Synthesis and Reactivity
- Chemical Synthesis and Reactivity : Research has been conducted on the synthesis and chemical reactivity of compounds structurally related to this compound. Studies have focused on the intramolecular cyclization and other chemical transformations of these compounds (Danilyuk et al., 2016).
Enamide Synthesis
- Enamide Synthesis : The synthesis of enamides, a group that includes this compound, has been explored using various chemical methods. These studies provide insights into efficient synthesis routes for such compounds (Sergeyev & Hesse, 2003).
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-4-5-6-12(15)14-10-13(2,3)11-7-8-16-9-11/h4,7-9H,1,5-6,10H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGLDYVUTVKZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC=C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

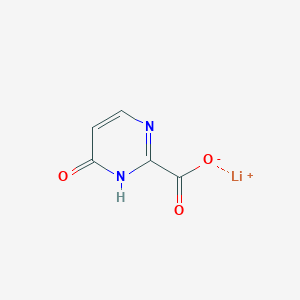

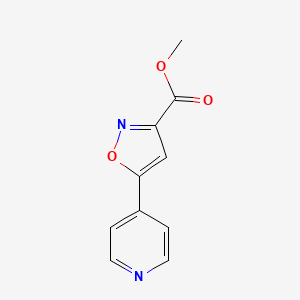
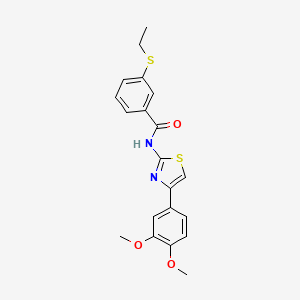

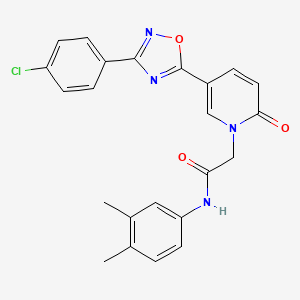
![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)
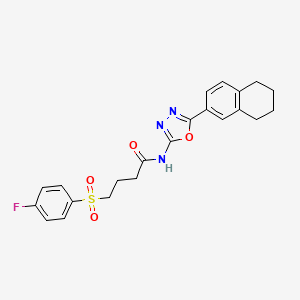
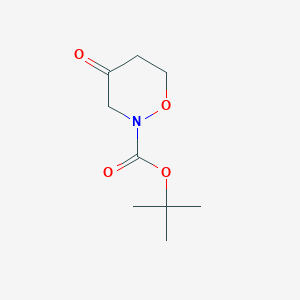
![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2433341.png)
![2-[(4-Fluorobenzyl)thio]nicotinic acid](/img/structure/B2433343.png)
![4-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2433344.png)
